
4-Hydroxyochratoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyochratoxin A, also known as this compound, is a useful research compound. Its molecular formula is C20H18ClNO7 and its molecular weight is 419.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Toxicological Properties
Nephrotoxicity and Carcinogenicity
4-Hydroxyochratoxin A has been studied for its nephrotoxic effects. Research indicates that it contributes to renal damage and may play a role in the development of kidney tumors. Studies have shown that exposure to this compound can lead to oxidative stress and DNA damage, mechanisms that are crucial in the pathogenesis of nephropathy and carcinogenesis .
Immunosuppressive Effects
In vitro studies have demonstrated that this compound exhibits significant immunosuppressive properties. For instance, one study reported an immunosuppression rate of 93% in antibody-producing cells when exposed to this compound . This finding raises concerns about its impact on immune responses, particularly in populations exposed to contaminated food products.
Detection Methods
Analytical Techniques
The detection of this compound in food and biological samples is critical for assessing exposure risks. High-Performance Liquid Chromatography (HPLC) is commonly employed due to its sensitivity and efficiency in separating mycotoxins from complex matrices . Additionally, enzyme-linked immunosorbent assay (ELISA) methods have been developed to quantify ochratoxins, including their metabolites, in various samples .
Environmental Applications
Biodegradation Studies
Research has also focused on the biodegradation of ochratoxins, including this compound. Certain microbial strains have shown promise in degrading these compounds, thereby reducing their presence in contaminated environments. For example, studies demonstrated that specific microbes could effectively degrade ochratoxin A, which may include its metabolites like this compound . This bioremediation approach could be vital for managing ochratoxin contamination in agricultural settings.
Case Studies
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 4-Hydroxyochratoxin A in biological samples?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting this compound due to its sensitivity and specificity. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to minimize matrix interference. For example, liver microsomal incubations require quenching with organic solvents (e.g., acetonitrile) to halt enzymatic activity before analysis . Internal standards, such as isotopically labeled analogs, are critical for accurate quantification in complex matrices like serum or tissue homogenates .
Q. What in vitro models are commonly used to study the metabolic formation of this compound?
Liver microsomes from mammalian species (e.g., rats, pigs, rabbits) are widely employed to study cytochrome P450 (CYP450)-mediated hydroxylation of ochratoxin A into this compound. Species-specific differences in CYP450 isoforms (e.g., CYP2C9 in humans) influence stereoselectivity, producing (4R)- and (4S)-diastereomers . Primary hepatocyte cultures or transfected cell lines (e.g., HEK293 expressing human CYP450s) are also used to model interspecies metabolic variations .
Q. What are the known cytotoxic effects of this compound on renal cells?
In vitro studies using renal proximal tubule cells (e.g., HK-2, LLC-PK1) demonstrate dose-dependent cytotoxicity via oxidative stress and mitochondrial dysfunction. Mechanistically, this compound inhibits ATP synthesis and induces lipid peroxidation at concentrations ≥10 µM, as shown in lactate dehydrogenase (LDH) leakage assays and reactive oxygen species (ROS) detection protocols .
Advanced Research Questions
Q. How do stereochemical variations in this compound influence its toxicokinetics and toxicodynamics?
The (4R)- and (4S)-diastereomers exhibit distinct binding affinities to serum proteins like albumin, altering their renal clearance rates. For instance, (4R)-4-Hydroxyochratoxin A shows higher affinity for organic anion transporters (OATs) in renal proximal tubules, leading to prolonged tissue retention compared to the (4S)-form. Stereochemical resolution via chiral chromatography and in vivo pharmacokinetic studies in rodents are essential for elucidating these differences .
Q. What contradictions exist in the literature regarding the immunomodulatory effects of this compound?
While some studies report immunosuppression in mice (e.g., reduced IgG production at 1 mg/kg body weight), others observe pro-inflammatory cytokine induction (e.g., IL-6, TNF-α) in macrophage cultures. These discrepancies may arise from variations in exposure duration, dose regimens, or model systems. Standardizing experimental protocols (e.g., using BALB/c mice vs. C57BL/6 strains) and incorporating multi-omics approaches (e.g., transcriptomics of splenocytes) could resolve these inconsistencies .
Q. What methodological challenges arise when studying this compound’s interactions with other mycotoxins?
Co-exposure studies with ochratoxin A and citrinin reveal synergistic nephrotoxicity but require rigorous dose-response analyses to differentiate additive vs. synergistic effects. Isobolographic analysis or benchmark dose (BMD) modeling are recommended for quantifying interactions. Additionally, matrix effects in multi-mycotoxin LC-MS/MS workflows necessitate careful optimization of mobile phases and collision energies .
Q. How can in silico models improve the prediction of this compound’s metabolic fate and toxicity?
Molecular docking simulations with CYP450 isoforms (e.g., CYP2C9) can predict hydroxylation sites and stereoselectivity. Quantitative structure-activity relationship (QSAR) models trained on toxicity datasets (e.g., IC50 values from renal cell assays) enable hazard prioritization. However, validation with in vitro data is critical to address limitations in predicting membrane permeability or transporter interactions .
Q. Methodological Guidance
- Experimental Design : For metabolic studies, include negative controls (e.g., heat-inactivated microsomes) and positive controls (e.g., ketoconazole for CYP3A4 inhibition) to confirm enzymatic activity .
- Data Interpretation : Use Shapiro-Wilk tests to assess normality before applying parametric statistical analyses (e.g., ANOVA for dose-response curves). For non-linear kinetics (e.g., Michaelis-Menten parameters), employ GraphPad Prism or R-based packages like drc .
- Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding protocols .
Eigenschaften
CAS-Nummer |
35299-87-7 |
---|---|
Molekularformel |
C20H18ClNO7 |
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
(2S)-2-[[(3R,4R)-5-chloro-4,8-dihydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H18ClNO7/c1-9-16(23)14-12(21)8-11(17(24)15(14)20(28)29-9)18(25)22-13(19(26)27)7-10-5-3-2-4-6-10/h2-6,8-9,13,16,23-24H,7H2,1H3,(H,22,25)(H,26,27)/t9-,13+,16+/m1/s1 |
InChI-Schlüssel |
BCZIFDALJWPHTK-YYFNMXAFSA-N |
SMILES |
CC1C(C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl)O |
Isomerische SMILES |
C[C@@H]1[C@@H](C2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl)O |
Kanonische SMILES |
CC1C(C2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl)O |
Synonyme |
4-hydroxyochratoxin A 4-hydroxyochratoxin A, (3R-trans)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.